N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, polarity, reactivity, and stability .Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazoles, including compounds like N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, are known for their widespread biological activities and utility as synthons in organic chemistry. The synthesis methods for these compounds often involve condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These protocols enable the annelation of different heterocyclic nuclei with pyrazoles, extending the categories of bioactive heterocyclic systems and providing valuable insights for the design of new biological agents (Dar & Shamsuzzaman, 2015).
Therapeutic Applications
Pyrazoline derivatives, a class closely related to pyrazoles, exhibit a wide range of pharmacological effects including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These effects are mediated through various mechanisms, such as acting as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, MAO-inhibitory, antinociceptive, hypotensive, and antidiabetic actions. The versatility of pyrazolines in therapeutic applications underscores the potential of compounds like this compound in drug discovery and development (Shaaban, Mayhoub, & Farag, 2012).
Anticancer Activity
The Knoevenagel condensation reaction, involving compounds like this compound, has been instrumental in generating a library of chemical compounds with remarkable anticancer activity. These compounds target various cancer-related mechanisms, such as DNA, microtubules, and kinases, indicating the significant potential of pyrazole derivatives in cancer treatment (Tokala, Bora, & Shankaraiah, 2022).
Neurodegenerative Diseases
Pyrazolines are also known for their ability to treat neurodegenerative diseases, including Alzheimer's and Parkinson's diseases. Their neuroprotective properties, mediated through actions like inhibition of acetylcholine esterase and beta-amyloid plaques, highlight the therapeutic potential of pyrazole derivatives in managing these conditions (Ahsan et al., 2022).
Mechanism of Action
Target of Action
Related compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is involved in several cellular processes, including protein folding, intracellular signaling, and apoptosis.
Mode of Action
This interaction could potentially alter cellular processes, leading to observable effects at the molecular and cellular levels .
Result of Action
Based on its potential interaction with heat shock protein hsp 90-alpha, it could influence various cellular processes, potentially leading to changes in cell survival, proliferation, and apoptosis .
Safety and Hazards
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9(17)10-3-5-11(6-4-10)14-13(18)12-7-8-16(2)15-12/h3-8H,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVVIDLNOVRXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.